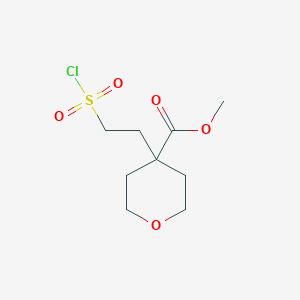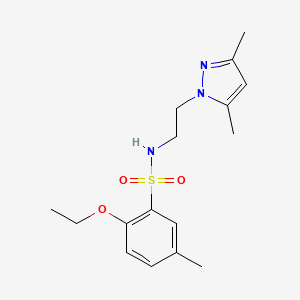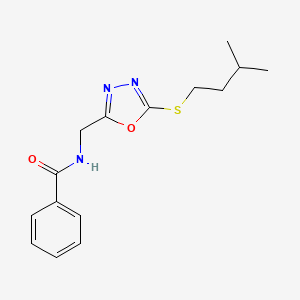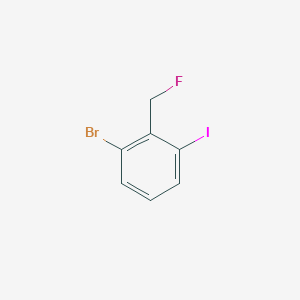
Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate” is a chemical compound with the CAS Number: 2361635-44-9 . It has a molecular weight of 270.73 . This compound is used in scientific research and its unique properties enable its application in various fields such as organic synthesis, pharmaceutical development, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-(2-(chlorosulfonyl)ethyl)tetrahydro-2H-pyran-4-carboxylate . The InChI code is 1S/C9H15ClO5S/c1-14-8(11)9(2-5-15-6-3-9)4-7-16(10,12)13/h2-7H2,1H3 .Wissenschaftliche Forschungsanwendungen
Enzyme System Substrate
Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate has been investigated as a substrate for methyl-coenzyme M reductase, an enzyme system in Methanobacterterium thermoautotrophicum. This enzyme is significant in methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
Organic Compound Oxidation
The compound has roles in the selective oxidation of water-soluble organic compounds by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. This process is crucial for the functionalization of various organic molecules, including p-toluenesulfonic acid and ethanol (Labinger et al., 1993).
Synthesis of Coronafacic Acids
This chemical is used in the total synthesis of racemic and optically active coronafacic acids. The synthesis process involves several steps, including reduction, hydrolysis, and chromatography (Ohira, 1984).
Photochemistry of Cycloalkenones
Its derivatives are used in the study of photochemistry of cycloalkenones. These studies provide insights into the photocyclization processes and the formation of specific compounds under irradiation (Anklam, Lau, & Margaretha, 1985).
Ferroelectric Liquid Crystalline Polysiloxanes
Derivatives of Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate are synthesized for use in ferroelectric side chain liquid crystalline polysiloxanes. These compounds exhibit interesting mesomorphic behaviors and are significant in materials science (Hsiue & Chen, 1995).
Chemical Modification-Assisted Sequencing
This compound plays a role in chemical modification-assisted bisulfite sequencing (CAB-Seq) for detecting 5-carboxylcytosine in DNA. This application is critical for understanding DNA modifications and methylation patterns (Lu et al., 2013).
Anticonvulsant Enaminones
It is also used in the synthesis of anticonvulsant enaminones. These structures are studied for their potential in treating seizures, with specific focus on their crystal structures and hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).
Palladium-Catalyzed Methylation and Arylation
The compound is involved in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This process is significant in organic synthesis and pharmaceutical chemistry (Giri et al., 2007).
Matrix-Isolated Photochemistry
It is also used in the study of the photochemistry and vibrational spectra of matrix-isolated compounds. These studies are crucial for understanding the behavior of organic compounds in various conditions (Lopes et al., 2011).
Azo Polymers for Optical Storage
Derivatives of this compound have been studied for their application in azo polymers for reversible optical storage, playing a role in the development of advanced data storage technologies (Meng et al., 1996).
Synthesis of Pyrrole Derivatives
It is also involved in the synthesis of pyrrole derivatives, which are important in the field of organic chemistry and drug development (Dawadi & Lugtenburg, 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO5S/c1-14-8(11)9(2-5-15-6-3-9)4-7-16(10,12)13/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSLVANRWARYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2726513.png)
![2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2726518.png)
![1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2726519.png)
![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)

![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B2726523.png)
![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)


![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)
![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)
